molecular formula C20H26Cl2N4O3S B560409 PF-05274857 HCl CAS No. 613439-62-5

PF-05274857 HCl

Cat. No. B560409
CAS RN: 613439-62-5
M. Wt: 473.413
InChI Key: GULNFUQAVPTTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-5274857 is a potent, orally active and selective hedgehog (Hh) signaling pathway inhibitor with an IC50 of 5.8 nM and a Ki of 4.6 nM. PF-5274857 was found to effectively penetrate the blood-brain barrier and inhibit Smo activity in the brain of primary medulloblastoma mice, resulting in improved animal survival rates. PF-5274857 was orally available and metabolically stable in vivo. PF-5274857 is a potentially attractive clinical candidate for the treatment of tumor types including brain tumors and brain metastasis driven by an activated Hh pathway.

Scientific Research Applications

Corrosion Inhibition

PF-05274857 HCl has been studied for its use as an eco-friendly corrosion inhibitor. In a study by Zhang et al. (2020), it was found effective for protecting mild steel in hydrochloric acid. The inhibitor showed enhanced performance with increased concentration and temperature. It was classified as a mixed-type corrosion inhibitor, with its adsorption conforming to the Langmuir isotherm, suggesting chemisorption as the primary mode of action. The study highlighted the potential of PF-05274857 HCl in corrosion protection due to its environmental friendliness and effective inhibition properties (Zhang et al., 2020).

Plasma Focus Research

PF-05274857 HCl has also been referenced in plasma focus (PF) research. Soto (2005) provided an overview of contributions and results from various groups working with PF devices, noting their applications in non-destructive tests, substance detection, pulsed radiation in biology, and material sciences. This highlights the diverse applicability of PF-05274857 HCl in advanced scientific fields, including plasma physics (Soto, 2005).

Application in Energy Storage

Additionally, PF-05274857 HCl has been studied for its application in energy storage systems. For instance, Du et al. (2020) investigated hollow carbon spheres (HCS) with PF-05274857 HCl, showcasing their potential for supercapacitor applications. The study found that these HCS exhibited good electrochemical performance, indicating their promising ability in energy storage solutions (Du et al., 2020).

Healthcare Facility Design

In the context of healthcare facility design, PF-05274857 HCl was mentioned in a study by Huisman et al. (2012), which focused on the impact of physical environmental factors on patients, families, and healthcare staff. The study emphasized the importance of evidence-based healthcare design in creating healing environments, suggesting potential applications of PF-05274857 HCl in the architectural design of healthcare facilities (Huisman et al., 2012).

properties

IUPAC Name

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNFUQAVPTTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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